molecular formula C9H11ClO3 B12598151 (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol CAS No. 647026-58-2

(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol

Cat. No.: B12598151
CAS No.: 647026-58-2
M. Wt: 202.63 g/mol
InChI Key: UVRQKESAVRHEDM-MRVPVSSYSA-N
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Description

(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol is an organic compound with a complex structure that includes a chloro and methoxy group attached to a phenyl ring, along with an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Epoxidation: The resulting alcohol is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form an epoxide intermediate.

    Ring Opening: The epoxide is opened using a nucleophile such as water or an alcohol under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes or alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (Pd/C)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes, alcohols

    Substitution: Amines, thiols, ethers

Scientific Research Applications

(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(3-chloro-4-methoxyphenyl)ethanol
  • (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-dione
  • (1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diamine

Uniqueness

(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

647026-58-2

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H11ClO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,11-12H,5H2,1H3/t8-/m1/s1

InChI Key

UVRQKESAVRHEDM-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CO)O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)O)Cl

Origin of Product

United States

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